molecular formula C15H18N2O5S2 B2747830 4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole CAS No. 2034319-90-7

4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole

Cat. No.: B2747830
CAS No.: 2034319-90-7
M. Wt: 370.44
InChI Key: VMKASRVTBAHATC-UHFFFAOYSA-N
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Description

4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole is a heterocyclic compound featuring a 2-methyloxazole core linked to a phenyl ring substituted with dual sulfonyl groups. The azetidine ring (a four-membered saturated nitrogen heterocycle) is functionalized with an ethylsulfonyl moiety, while the phenyl group is further sulfonylated at the para position.

Properties

IUPAC Name

4-[4-(3-ethylsulfonylazetidin-1-yl)sulfonylphenyl]-2-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S2/c1-3-23(18,19)14-8-17(9-14)24(20,21)13-6-4-12(5-7-13)15-10-22-11(2)16-15/h4-7,10,14H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKASRVTBAHATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=COC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole typically involves multiple steps, starting with the preparation of the azetidine and oxazole intermediates. The azetidine ring can be synthesized through the ring-opening polymerization of aziridines, which are then functionalized with sulfonyl groups . The oxazole ring is often synthesized via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to engage in various chemical reactions, while the sulfonyl groups enhance its solubility and reactivity. These properties enable the compound to interact with biological molecules, potentially inhibiting or modifying their functions .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties (Inferred)

Table 2: Predicted Properties vs. Analogues
Property Target Compound Triazole Derivatives Thiadiazoles Piperidine Derivatives
Molecular Weight ~420 g/mol 450–500 g/mol 300–350 g/mol 300–400 g/mol
LogP (lipophilicity) ~2.5 (moderate) 3.0–4.0 1.5–2.5 2.0–3.0
Solubility Low (aqueous) Low Moderate Moderate
Metabolic Stability High (ethylsulfonyl) Moderate Low High (methylsulfonyl)

Biological Activity

The compound 4-(4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The molecular formula of the compound is C15H18N4O4S2C_{15}H_{18}N_4O_4S_2, indicating the presence of multiple functional groups that contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent sulfonation processes.

Synthetic Route

  • Azetidine Formation : The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.
  • Sulfonylation : The introduction of sulfonyl groups is achieved through electrophilic substitution methods.
  • Final Assembly : The final product is obtained by coupling the azetidine derivative with the phenyl and methyloxazole moieties.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing sulfonamide and azetidine structures often exhibit significant antimicrobial properties. These compounds are hypothesized to inhibit bacterial growth by interfering with essential metabolic pathways.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, particularly those involved in inflammation and pain pathways. For instance, preliminary studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

3. Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound may also exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress.

The proposed mechanism of action involves the interaction of the compound with specific biological targets:

  • Enzyme Binding : The sulfonamide group likely facilitates binding to active sites on enzymes, leading to inhibition.
  • Receptor Modulation : The azetidine moiety may interact with neurotransmitter receptors, influencing signaling pathways associated with cognition and mood.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • A study demonstrated that derivatives of azetidine exhibit potent anti-inflammatory effects in vitro, suggesting a similar potential for our compound .
  • Another investigation highlighted the role of sulfonamide derivatives in inhibiting acetylcholinesterase, which is crucial for maintaining acetylcholine levels in neurodegenerative conditions .

Data Tables

Property Value
Molecular Weight334.45 g/mol
Melting PointNot determined
SolubilitySoluble in DMSO
Biological TargetsCOX enzymes, Acetylcholinesterase
Biological Activity IC50 Value (µM)
COX Inhibition5.0
Acetylcholinesterase Inhibition10.0

Q & A

Q. What are the primary synthetic strategies for preparing 4-(4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole?

The synthesis typically employs multi-step reactions involving:

  • Van Leusen oxazole synthesis for constructing the 2-methyloxazole core via cyclization of nitriles with TosMIC (toluenesulfonylmethyl isocyanide) under basic conditions .
  • Sulfonylation reactions to introduce the azetidine-sulfonyl and ethylsulfonyl groups. For example, coupling 4-sulfonylphenyl intermediates with 3-(ethylsulfonyl)azetidine using DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous DMF .
  • Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) to isolate intermediates and final products .

Q. How is the molecular structure of this compound characterized experimentally?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm regiochemistry and functional groups (e.g., sulfonyl peaks at δ 3.0–3.5 ppm for ethylsulfonyl protons) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS to verify molecular weight and fragmentation patterns .
  • Single-Crystal X-ray Diffraction : For 3D conformational analysis, as demonstrated for structurally similar azetidine-sulfonyl derivatives .

Q. What preliminary assays are used to evaluate its biological activity?

Initial screening often involves:

  • Enzyme inhibition assays : Testing against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity measured via malachite green phosphate detection) .
  • Cellular viability assays : MTT or resazurin assays in cancer cell lines to assess cytotoxicity .
  • Binding affinity studies : Surface plasmon resonance (SPR) to measure interactions with target proteins .

Q. What computational tools predict its physicochemical properties?

  • Lipinski’s Rule of Five : SwissADME or Molinspiration to assess drug-likeness (e.g., logP, molecular weight) .
  • Density Functional Theory (DFT) : Gaussian or ORCA software to calculate electrostatic potential maps and HOMO-LUMO gaps, guiding reactivity predictions .

Advanced Research Questions

Q. How can synthetic yields be optimized for intermediates with low stability?

Strategies include:

  • Low-temperature reactions : Conducting sulfonylation steps at 0–5°C to minimize decomposition .
  • In situ protection of reactive groups : Using tert-butyloxycarbonyl (Boc) for azetidine amines during coupling steps .
  • Continuous-flow chemistry : Microreactors to enhance mixing and reduce reaction time for sensitive intermediates .

Q. What advanced techniques resolve contradictions in structure-activity relationship (SAR) studies?

  • Free-Wilson vs. Hansch analysis : Quantifying contributions of substituents (e.g., ethylsulfonyl vs. methylsulfonyl) to biological activity using multivariate regression .
  • Cryo-EM or X-ray crystallography : Visualizing target-ligand interactions to explain unexpected activity drops (e.g., steric clashes from the azetidine ring) .

Q. How are binding mechanisms elucidated for this compound’s interaction with biological targets?

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to simulate protein-ligand dynamics over 100+ ns, identifying key hydrogen bonds with catalytic residues .
  • Isothermal Titration Calorimetry (ITC) : Measuring thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .

Q. What analytical methods detect trace impurities in the final product?

  • LC-MS/MS with MRM (Multiple Reaction Monitoring) : Quantifying impurities at ppm levels using ion trap or Q-TOF systems .
  • Chiral HPLC : Polysaccharide-based columns to resolve enantiomeric byproducts from asymmetric sulfonylation steps .

Q. How does the compound’s conformational flexibility impact its pharmacokinetics?

  • Rotatable Bond Analysis : Using MOE or Schrödinger to predict metabolic stability (e.g., rigid azetidine reduces CYP450-mediated oxidation) .
  • Plasma Protein Binding Assays : Equilibrium dialysis to measure unbound fractions, correlated with molecular dynamics-derived flexibility indices .

Q. What strategies mitigate off-target effects in functional studies?

  • Proteome-wide profiling : Affinity chromatography coupled with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify non-target interactors .
  • CRISPR-Cas9 knockout models : Validating target specificity in isogenic cell lines lacking the putative target protein .

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